molecular formula C8H16N2O B1603866 1-氧杂-4,9-二氮杂螺[5.5]十一烷 CAS No. 36420-64-1

1-氧杂-4,9-二氮杂螺[5.5]十一烷

货号 B1603866
CAS 编号: 36420-64-1
分子量: 156.23 g/mol
InChI 键: HTLFWTUJSWZOJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Oxa-4,9-diazaspiro[5.5]undecane is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in various studies . For instance, phenethyl derivatives in position 9, substituted pyridyl moieties in position 4, and small alkyl groups in position 2 have been found to provide the best profiles .


Molecular Structure Analysis

The molecular structure of 1-Oxa-4,9-diazaspiro[5.5]undecane has been analyzed in several studies . The compound has a unique structure that includes a central scaffold designed using a merging strategy of both target pharmacophores .


Chemical Reactions Analysis

The chemical reactions involving 1-Oxa-4,9-diazaspiro[5.5]undecane have been studied . These studies have explored the structural investigations of spiro[5.5]undecane derivatives with S and O containing heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Oxa-4,9-diazaspiro[5.5]undecane have been analyzed . The compound has a molecular weight of 229.15 and a molecular formula of C8H18Cl2N2O .

科学研究应用

抗高血压应用

1-氧杂-4,9-二氮杂螺[5.5]十一烷衍生物在抗高血压应用中显示出潜力。例如,发现某些衍生物在自发性高血压大鼠中表现出显着的抗高血压活性,这主要是由于外周 α1-肾上腺素受体阻滞(Clark et al., 1983)

治疗慢性肾脏疾病

该化合物已被确定为可溶性环氧合酶 (sEH) 的有效抑制剂,在治疗慢性肾脏疾病的口服给药中显示出有效性。在大鼠抗肾小球基底膜肾小球肾炎模型中,1-氧杂-4,9-二氮杂螺[5.5]十一烷的衍生物显着降低了血清肌酐水平(Kato et al., 2014)

双重 µ-阿片受体激动剂和 σ1 受体拮抗剂

源自1-氧杂-4,9-二氮杂螺[5.5]十一烷的化合物被合成作为 σ-1 受体 (σ1R) 和 µ-阿片受体 (MOR) 的双重配体。这些衍生物显示出有效的镇痛活性,与奥施康定相当,但副作用较小,表明它们作为更安全的镇痛剂的潜力(García et al., 2019; García et al., 2020)

CCR5 拮抗剂的抗病毒活性

研究导致了基于 1-氧杂-3,9-二氮杂螺[5.5]十一烷模板的新型 CCR5 拮抗剂的发现,显示出有希望的抗病毒活性。这些化合物在治疗趋化因子介导的疾病中具有潜在应用(Yang et al., 2009)

各种疾病的生物活性和合成

1,9-二氮杂螺[5.5]十一烷,包括含有1-氧杂-4,9-二氮杂螺[5.5]十一烷的那些,已因其在治疗肥胖、疼痛、免疫系统、细胞信号传导、心血管和精神病等疾病中的潜力而被讨论(Blanco‐Ania et al., 2017)

合成和光物理研究

已经对二氮杂螺化合物的合成和光物理性质进行了研究,包括1-氧杂-4,9-二氮杂螺[5.5]十一烷衍生物。这些研究提供了溶剂对光物理行为的影响的见解,并可能有助于材料科学和化学中的新应用的开发(Aggarwal & Khurana, 2015)

糖蛋白 IIb-IIIa 拮抗剂

基于 3,9-二氮杂螺[5.5]十一烷核的新型糖蛋白 IIb-IIla 拮抗剂,包括 1-氧杂-4,9-二氮杂螺[5.5]十一烷结构,已显示出作为血小板聚集抑制剂的有效活性。这表明在心血管健康中的潜在应用(Smyth et al., 2001)

安全和危害

The safety data sheet for 1-Oxa-4,9-diazaspiro[5.5]undecane indicates that it should be kept in a dark place, sealed in dry, and at a temperature of 2-8°C . It also provides first-aid measures and fire-fighting measures .

未来方向

The future directions for 1-Oxa-4,9-diazaspiro[5.5]undecane involve its potential use in the treatment of pain . Studies have suggested that dual MOR agonism and σ1R antagonism may be a useful strategy for obtaining potent and safer analgesics .

属性

IUPAC Name

1-oxa-4,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-9-4-2-8(1)7-10-5-6-11-8/h9-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLFWTUJSWZOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617151
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-4,9-diazaspiro[5.5]undecane

CAS RN

36420-64-1
Record name 1-Oxa-4,9-diazaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 2
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 3
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 4
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 5
1-Oxa-4,9-diazaspiro[5.5]undecane
Reactant of Route 6
1-Oxa-4,9-diazaspiro[5.5]undecane

Citations

For This Compound
61
Citations
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of Medicinal …, 2019 - ACS Publications
The synthesis and pharmacological activity of a new series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the sigma-1 receptor (σ 1 R) and the μ-opioid …
Number of citations: 25 pubs.acs.org
Y Kato, N Fuchi, Y Nishimura, A Watanabe… - Bioorganic & Medicinal …, 2014 - Elsevier
We identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors and orally active agents for treating chronic …
Number of citations: 10 www.sciencedirect.com
M Garcia, M Virgili, M Alonso, C Alegret… - Journal of medicinal …, 2020 - ACS Publications
The synthesis and pharmacological activity of a new series of 4-alkyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives as potent dual ligands for the σ 1 receptor (σ 1 R) and the μ-opioid …
Number of citations: 26 pubs.acs.org
P Norman - Expert Opinion on Therapeutic Patents, 2012 - Taylor & Francis
These two patent applications each claim combination formulations comprising a single dual-acting muscarinic antagonist/beta 2 agonist (MABA), as a free base or salt, with a second …
Number of citations: 16 www.tandfonline.com
A Žukauskaitė, S Mangelinckx, G Callebaut, C Wybon… - Tetrahedron, 2013 - Elsevier
The convenient synthesis of 1,5-diazaspiro[2.3]hexanes, as new structurally challenging strained diazaspirocyclic compounds, was developed starting from easily accessible ethyl 2-(…
Number of citations: 16 www.sciencedirect.com
A Lukin, J Kramer, M Hartmann, L Weizel… - Bioorganic …, 2018 - Elsevier
Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine scaffold was explored as a basis for the design of potential inhibitors of soluble epoxide hydrolase (sEH). Synthesis and testing of the …
Number of citations: 21 www.sciencedirect.com
T Zhuang, J Xiong, S Hao, W Du, Z Liu, B Liu… - European Journal of …, 2021 - Elsevier
Opioid analgesics are highly effective painkillers for the treatment of moderate or severe pain, but they are associated with a number of undesirable adverse effects, including the …
Number of citations: 17 www.sciencedirect.com
M Wang, T Tang, Z Huang, R Li, D Ling, J Zhu… - Acta Materia …, 2022 - scienceopen.com
In our previous work, the clinical phase II HDAC inhibitor quisinostat was identified as a promising antimalarial agent through a drug repurposing strategy, but its safety was a matter of …
Number of citations: 7 www.scienceopen.com
A Dolbois, RK Bedi, E Bochenkova… - Journal of medicinal …, 2021 - ACS Publications
N 6 -methyladenosine (m 6 A) is the most frequent of the 160 RNA modifications reported so far. Accumulating evidence suggests that the METTL3/METTL14 protein complex, part of the …
Number of citations: 39 pubs.acs.org
K Hiesinger, D Dar'in, E Proschak… - Journal of Medicinal …, 2020 - ACS Publications
Spirocyclic scaffolds are incorporated in various approved drugs and drug candidates. The increasing interest in less planar bioactive compounds has given rise to the development of …
Number of citations: 234 pubs.acs.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。